2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1291493-83-8
VCID: VC2878952
InChI: InChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3
SMILES: COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Molecular Formula: C9H11ClO4S
Molecular Weight: 250.7 g/mol

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride

CAS No.: 1291493-83-8

Cat. No.: VC2878952

Molecular Formula: C9H11ClO4S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride - 1291493-83-8

Specification

CAS No. 1291493-83-8
Molecular Formula C9H11ClO4S
Molecular Weight 250.7 g/mol
IUPAC Name 2-methoxy-5-(methoxymethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3
Standard InChI Key USYBCWAHCWLQOQ-UHFFFAOYSA-N
SMILES COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Canonical SMILES COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

Introduction

Chemical Identity and Structure

Basic Information

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride is identified by the CAS Registry Number 1291493-83-8. It is an aromatic sulfonyl chloride with a molecular formula of C₉H₁₁ClO₄S and a molecular weight of 250.7 g/mol. The compound features a benzene ring substituted with a methoxy group at position 2, a methoxymethyl group at position 5, and a sulfonyl chloride moiety at position 1.

Structural Identifiers

The compound's structure can be represented through various standardized chemical notations, essential for database searches and chemical information management:

Identifier TypeValue
IUPAC Name2-methoxy-5-(methoxymethyl)benzenesulfonyl chloride
Standard InChIInChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3
Standard InChIKeyUSYBCWAHCWLQOQ-UHFFFAOYSA-N
SMILESCOCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl

The chemical structure presents a benzene ring with strategic functional group positioning that contributes to its chemical reactivity profile, particularly the electrophilic sulfonyl chloride group.

Physical and Chemical Properties

Computational Chemistry Data

The compound's physical and chemical properties can be predicted through computational methods. Available computational data provide insights into its molecular behavior:

PropertyValue
Topological Polar Surface Area (TPSA)52.6
LogP1.7691
Hydrogen Acceptors4
Hydrogen Donors0
Rotatable Bonds4

These properties suggest moderate lipophilicity and good potential for membrane permeability, which may be relevant for its applications in medicinal chemistry .

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride typically follows established procedures for sulfonyl chloride preparation. The most common method involves the reaction of the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

Reaction Conditions

The reaction is generally conducted in aprotic solvents such as dichloromethane or chloroform. The process requires careful temperature control and monitoring using thin-layer chromatography (TLC) to track reaction progress. The general reaction scheme can be represented as:

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

where R represents the 2-methoxy-5-(methoxymethyl)benzene moiety.

Purification Techniques

After the reaction is complete, the solvent is typically removed under reduced pressure. Purification of the crude product is accomplished through recrystallization or column chromatography to obtain the pure compound. These purification methods are essential to ensure high purity required for research applications.

Applications in Research and Industry

Role in Organic Synthesis

2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its primary application is in the preparation of various sulfonyl derivatives through nucleophilic substitution reactions at the sulfonyl chloride moiety.

Pharmaceutical Applications

The compound functions as a valuable building block in the synthesis of complex molecules with potential pharmaceutical applications. The strategic positioning of the methoxy and methoxymethyl groups, combined with the reactive sulfonyl chloride functionality, makes it suitable for designing molecules with specific biological targets.

Biomolecule Modification

Comparative Analysis with Similar Compounds

Structural Analogues

Several structural analogues of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride exist, with variations in the substituents on the benzene ring. Comparing these analogues provides insights into structure-activity relationships and how structural modifications affect reactivity and applications.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride1291493-83-8C₉H₁₁ClO₄S250.7Reference compound
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride612541-12-5C₈H₆ClF₃O₃S274.65Trifluoromethyl instead of methoxymethyl group
2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride80223-79-6C₁₀H₁₁ClO₄S262.712-oxopropyl instead of methoxymethyl group
5-Acetyl-2-methoxybenzenesulfonyl chloride85276-41-1C₉H₉ClO₄S248.68Acetyl instead of methoxymethyl group

This comparison highlights how modifications to the benzene ring substituents can influence the compound's physical properties and potential applications. The trifluoromethyl derivative, for instance, would likely exhibit enhanced lipophilicity and potentially different reactivity profiles compared to the methoxymethyl analogue .

Chemical Reactions

General Reactivity

Due to its sulfonyl chloride group, 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride exhibits high reactivity toward nucleophiles. The sulfonyl chloride functionality serves as an excellent leaving group in nucleophilic substitution reactions, making the compound valuable in organic synthesis.

Key Reaction Types

The compound can participate in several key reaction types:

  • Sulfonamide Formation: Reaction with amines to form sulfonamide derivatives

  • Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters

  • Sulfinic Acid Formation: Hydrolysis under basic conditions to form sulfinic acid derivatives

These reactions form the basis for many of the compound's applications in synthetic chemistry and pharmaceutical development .

GHS PictogramsSignal WordHazard StatementsPrecautionary Statements
GHS05, GHS07DangerH314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P403+P233, P405, P501

Research Applications

Synthesis Intermediates

The compound serves as a key intermediate in the synthesis of more complex molecules. Its sulfonyl chloride group provides a reactive site for further modifications, enabling the generation of diverse chemical libraries for structure-activity relationship studies.

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